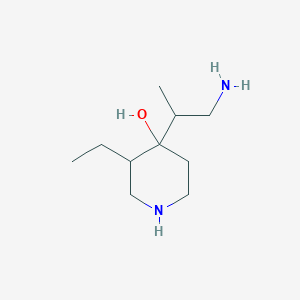

4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol

CAS No.:

Cat. No.: VC20380875

Molecular Formula: C10H22N2O

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H22N2O |

|---|---|

| Molecular Weight | 186.29 g/mol |

| IUPAC Name | 4-(1-aminopropan-2-yl)-3-ethylpiperidin-4-ol |

| Standard InChI | InChI=1S/C10H22N2O/c1-3-9-7-12-5-4-10(9,13)8(2)6-11/h8-9,12-13H,3-7,11H2,1-2H3 |

| Standard InChI Key | JUHZCIABYFXKCX-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CNCCC1(C(C)CN)O |

Introduction

Chemical Identification and Structural Characteristics

Table 1: Core Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 186.29 g/mol | |

| Canonical SMILES | CCN1CCC(CC1)(C(C)CN)O | |

| InChI Key | RQRXONSUDMWEEU-UHFFFAOYSA-N | |

| PubChem CID | 79135018 |

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis protocol for this compound is published, analogous 4-hydroxypiperidine derivatives are synthesized via multi-step organic reactions. A representative approach involves:

-

Nitro Reduction: Catalytic hydrogenation of nitro intermediates using Pd/C .

-

Isocyanate Formation: Treatment of amines with triphosgene to generate reactive isocyanates .

-

Condensation Reactions: Coupling intermediates with piperidine derivatives under HATU/DIPEA conditions .

For example, intermediate 6 in PMC-9974930 shares structural similarities, synthesized by hydrolyzing methyl esters and condensing with amines. Adapting these methods could yield the target compound, though regioselectivity for the 1-ethyl substituent requires careful optimization.

Spectroscopic Characterization

Key analytical data include:

-

Mass Spectrometry: Predicted molecular ion peak at m/z 186.29.

-

NMR: Expected signals for piperidine protons (δ 1.4–2.8 ppm), hydroxyl (δ 1.2–1.5 ppm), and ethyl groups (δ 0.9–1.1 ppm) .

Physicochemical Properties

Solubility and Stability

Data gaps exist for solubility in water or organic solvents, but its hydroxyl and amine groups suggest moderate polarity. The compound is stable under standard laboratory conditions but degrades in the presence of strong oxidizers, producing carbon and nitrogen oxides .

Table 2: Stability and Reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume